Methysergide dimaleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
120220-03-3 |
|---|---|
Molecular Formula |
C29H35N3O10 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1 |
InChI Key |
FUYUWMZGKBNTIB-VMTAUMJGSA-N |
SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC[C@H](NC(=O)[C@@H]1C=C2C3=C4C(=CC=C3)N(C=C4C[C@H]2N(C1)C)C)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
Désernil Sandoz Désernil-Sandoz Deseril Desril Dimaleate, Methysergide Dimethylergometrin Maleate, Methysergide Methylmethylergonovine Methysergide Methysergide Dimaleate Methysergide Maleate Sansert UML 491 UML-491 UML491 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Methysergide Dimaleate
Classification as a Serotonin (B10506) Receptor Modulator
Methysergide (B1194908) is broadly classified as a serotonin receptor modulator, exhibiting a complex profile of both antagonistic and agonistic activities at various serotonin (5-HT) receptor subtypes. caymanchem.comrndsystems.comtocris.com It is a derivative of the ergot alkaloids, a class of compounds produced by fungi of the genus Claviceps. cymitquimica.comneu.edu.tr
Ergoline (B1233604) Alkaloid Framework and Related Compounds
Methysergide is built upon the characteristic tetracyclic ergoline nucleus, a foundational structure for many pharmacologically active compounds. cymitquimica.comneu.edu.tr It is specifically a derivative of methylergometrine, created by the addition of a methyl group to the indole (B1671886) nitrogen. ihs-headache.orgneu.edu.tr This structural modification significantly alters its pharmacological properties.
Other notable compounds within the ergoline alkaloid family include:
Ergotamine: A vasoconstrictor used in the treatment of migraines. wikipedia.org
Dihydroergotamine: A derivative of ergotamine, also used for migraines. wikipedia.org
Methylergonovine (or Methylergometrine): The parent compound of methysergide and a potent uterine contractor. neu.edu.trwikipedia.org Methysergide is considered a prodrug of methylergonovine, with the latter being found at significantly higher levels in the body during methysergide therapy. wikipedia.org
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound that is also a congener of methysergide. nih.govdrugcentral.org
The shared ergoline framework among these compounds results in a broad spectrum of activities, primarily centered around the modulation of serotonin and dopamine (B1211576) receptors. wikipedia.org
Differentiation from Other Serotonergic Agents
Methysergide's pharmacological profile distinguishes it from other serotonergic agents. While it acts as a potent antagonist at 5-HT2 receptors, it demonstrates agonist activity at 5-HT1 receptors. ihs-headache.orgcaymanchem.com This mixed agonist/antagonist profile is a key differentiator. For instance, while many selective 5-HT2 receptor antagonists like ketanserin (B1673593) have shown limited efficacy in migraine prophylaxis, methysergide has been historically effective. ihs-headache.org
Furthermore, methysergide's interaction with 5-HT receptors can be complex. In some experimental models, it has been shown to act as an allosteric modulator rather than a simple competitive antagonist at 5-HT2 receptors. nih.gov This means it can modify the receptor's response to serotonin without directly competing for the same binding site. nih.gov
Serotonin Receptor Binding and Functional Activities
Methysergide's therapeutic and pharmacological effects are a direct consequence of its binding to and modulation of various serotonin receptors. Its affinity and activity vary considerably across different receptor subtypes.
5-HT2 Receptor Antagonism
A primary characteristic of methysergide is its potent antagonism of the 5-HT2 family of serotonin receptors. wikipedia.orgdrugcentral.orgdrugbank.com This antagonistic activity is thought to be central to some of its clinical effects. drugbank.com
Methysergide demonstrates a lack of selectivity among the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, acting as a potent antagonist at all three. ihs-headache.orgdrugbank.com Research indicates that methysergide binds with high affinity to both 5-HT2A and 5-HT2C receptors. caymanchem.combiomol.com Its interaction with the 5-HT2B receptor is particularly noteworthy. While it acts as an antagonist at this subtype, its metabolite, methylergonovine, is a partial agonist. wikipedia.org This dual activity at the 5-HT2B receptor has been a focus of research. ahajournals.org
Studies have shown that in certain tissues, the effects of serotonin are blocked by methysergide, highlighting its antagonistic properties at 5-HT2 receptors. jneurosci.org For instance, in pig choroid plexus, a model for 5-HT1C receptors (now often grouped with 5-HT2C), methysergide was found to be a potent, competitive antagonist. nih.gov
A key feature of methysergide's pharmacology is its insurmountable antagonism at 5-HT2B receptors. caymanchem.combiomol.comvincibiochem.it This means that even with increasing concentrations of the agonist (serotonin), the maximum response cannot be restored in the presence of methysergide. This type of antagonism suggests a mechanism more complex than simple competition for the binding site, possibly involving allosteric modulation or a very slow dissociation from the receptor. nih.gov This property is also observed with other ergot derivatives at certain 5-HT receptors. nih.gov
The structural basis for this antagonism is an area of active investigation. It has been proposed that the orientation of the N-methyl group of methysergide within the receptor's binding pocket may cause a conformational change that leads to its antagonistic effect. mdpi.com
5-HT2A Receptor Antagonism
Methysergide is recognized as a potent antagonist at 5-HT2A receptors. eur.nlwikipedia.orgresearchgate.net This antagonism is a key feature of its pharmacological profile, although the direct link between 5-HT2A receptor blockade and its prophylactic efficacy in migraine is considered unlikely. eur.nl Potent 5-HT2 receptor antagonists, as a class, have not demonstrated significant prophylactic effects in migraine. eur.nl Methysergide does not differentiate between the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, acting as an antagonist at all three. ihs-headache.org However, its active metabolite, methylergometrine, is a partial agonist at the 5-HT2A and 5-HT2B receptors. wikipedia.org Some research suggests that methysergide may act as a neutral antagonist, blocking the effects of inverse agonists on the 5-HT2A receptor. nih.gov
5-HT1 Receptor Agonism/Partial Agonism
Methysergide demonstrates agonist or partial agonist activity at several 5-HT1 receptor subtypes. wikipedia.orgresearchgate.net Its therapeutic effects in migraine are now largely attributed to its agonist actions at 5-HT1B and 5-HT1D receptors. eur.nlresearchgate.net
Partial Agonist Effects at 5-HT1A Receptors
Methysergide acts as a partial agonist at 5-HT1A receptors. wikipedia.orgmerckmillipore.comas-1.co.jp Studies have shown it to be an efficacious agonist at recombinant human 5-HT1A receptors, with an Emax of over 90% relative to 5-HT. nih.gov This high efficacy, however, does not appear to correlate with its prophylactic antimigraine action. nih.gov Both methysergide and its primary metabolite, methylergometrine, act as agonists at 5-HT1A receptors. neurology.org
Agonist Effects at 5-HT1B and 5-HT1D Receptors
Methysergide is an agonist at 5-HT1B and likely also at 5-HT1D receptors. eur.nlihs-headache.orgkarger.com In vitro studies have confirmed its agonist activity at 5-HT1B receptors. ihs-headache.org The vasoconstrictor effects of methysergide in the external carotid artery are primarily mediated by 5-HT1B/1D receptors. nih.gov Its metabolite, methylergometrine, is significantly more potent as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org Both methysergide and methylergometrine are full agonists at 5-HT1B receptors and partial agonists at 5-HT1D receptors. neurology.orgneurology.org
Binding Affinities at 5-HT1E and 5-HT1F Receptors
Methysergide exhibits a low affinity for 5-HT1E receptors. eur.nl However, it has been reported to have an antagonist pKi value of 6.5–6.8 at human 5-HT1E receptors. guidetopharmacology.org Both methysergide and its metabolite, methylergometrine, act as agonists at the 5-HT1F receptor. neurology.org
5-HT7 Receptor Antagonism
Methysergide is a potent antagonist of the 5-HT7 receptor. eur.nlihs-headache.orgkarger.comnih.gov Its pA2 value at this receptor has been reported as 7.6. nih.gov This antagonistic action at 5-HT7 receptors may contribute to its craniovascular effects. ihs-headache.org
Lack of Significant Affinity for Other Neurotransmitter Receptors and Transporters
Methysergide demonstrates a notable lack of significant affinity for several other neurotransmitter receptors and transporters. wikipedia.org Specifically, it does not have a strong affinity for human 5-HT3, dopamine, α1-adrenergic, β-adrenergic, acetylcholine, GABA, glutamate, or cannabinoid receptors. wikipedia.org Furthermore, it shows no significant affinity for monoamine transporters. wikipedia.org While it does interact with α2-adrenergic receptors, its primary actions are concentrated on the serotonin system. wikipedia.org
Compound Binding and Activity Profile
| Receptor Subtype | Methysergide Activity | Methylergometrine Activity |
| 5-HT1A | Partial Agonist wikipedia.orgmerckmillipore.comas-1.co.jp | Agonist neurology.org |
| 5-HT1B | Agonist eur.nlihs-headache.orgkarger.com | Potent Agonist wikipedia.orgneurology.org |
| 5-HT1D | Partial Agonist neurology.orgneurology.org | Partial Agonist neurology.orgneurology.org |
| 5-HT1E | Low Affinity Antagonist eur.nlguidetopharmacology.org | Not specified |
| 5-HT1F | Agonist neurology.org | Agonist neurology.org |
| 5-HT2A | Antagonist eur.nlwikipedia.orgresearchgate.net | Partial Agonist wikipedia.org |
| 5-HT2B | Antagonist wikipedia.orgihs-headache.org | Partial Agonist wikipedia.org |
| 5-HT2C | Antagonist wikipedia.orgihs-headache.org | Partial Agonist neurology.org |
| 5-HT7 | Potent Antagonist eur.nlihs-headache.orgnih.gov | Not specified |
| Other Receptors | Low to no affinity for 5-HT3, dopamine, α1-adrenergic, β-adrenergic, acetylcholine, GABA, glutamate, cannabinoid receptors, and monoamine transporters wikipedia.org | Not specified |
Dopamine, Alpha1/Beta-Adrenergic, Acetylcholine, GABA, Glutamate, Cannabinoid, Histamine (B1213489) Receptors
Methysergide's interaction with several key receptor systems appears to be limited. Research indicates that it does not possess a significant affinity for human dopamine (D1 and D2), alpha-1 adrenergic, beta-adrenergic, acetylcholine, GABA, glutamate, or histamine receptors. nih.govwikipedia.org This lack of significant interaction suggests that the primary pharmacological effects of methysergide are not mediated through these particular receptor pathways.
Monoamine Transporters
Similarly, studies have shown that methysergide does not have a significant affinity for the monoamine transporters. wikipedia.org These transporters are crucial for the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft. The absence of a strong interaction with these transporters indicates that methysergide's mechanism of action does not primarily involve the modulation of neurotransmitter reuptake.
Receptor-Independent Modulatory Actions and Signaling Pathways
Beyond its direct receptor binding profile, methysergide exerts its pharmacological effects through a variety of modulatory actions and influences on signaling pathways.
Direct Stimulation of Smooth Muscle and Vasoconstriction Mechanisms
A key pharmacological action of methysergide is its ability to directly stimulate smooth muscle, leading to vasoconstriction. drugbank.comunboundmedicine.com This effect is particularly relevant in the vascular system. drugs.com The vasoconstriction is believed to be mediated through its agonist activity at certain serotonin receptors, as well as its interaction with alpha-adrenergic receptors. drugbank.comdrugs.com Studies in canine models have demonstrated that methysergide induces a selective vasoconstriction in the external carotid circulation. nih.gov The mechanism for this vasoconstriction is thought to involve the stimulation of alpha-adrenergic and serotonin receptors, which in turn leads to arterial vasoconstriction. drugs.com
Inhibition of Serotonin Release and Effects
Methysergide is well-documented as an antagonist of several serotonin (5-HT) receptors, effectively blocking the actions of serotonin at these sites. nih.govdrugbank.com It has been shown to inhibit or block the effects of serotonin in both in vitro and in vivo models. nih.govdrugbank.com This antagonism is particularly prominent at the 5-HT2 receptor subtypes. ihs-headache.org However, it's important to note that while it acts as an antagonist at some serotonin receptors, it can also act as an agonist at others. caymanchem.com In some experimental models, methysergide did not demonstrate antagonist activity at presynaptic serotonin autoreceptors that control the release of serotonin. nih.gov
Counteraction of Plasmakinin-Induced Pain Potentiation and Histamine Release Inhibition
Methysergide dimaleate, a semi-synthetic ergot alkaloid, demonstrates complex interactions within the inflammatory cascade, notably by interfering with pathways activated by plasmakinins and histamine. drugbank.com Its primary mechanism of action revolves around its potent antagonism of serotonin (5-HT) receptors, which indirectly allows it to modulate the effects of other inflammatory mediators. drugbank.comwikipedia.org
Counteraction of Plasmakinin-Induced Pain Potentiation
Plasmakinins, such as bradykinin (B550075), are potent inflammatory mediators released during tissue injury that contribute significantly to the sensation of pain. mdpi.com They act on specific receptors, including the bradykinin B2 receptor, to sensitize nociceptive (pain-sensing) nerve fibers. nih.gov This sensitization lowers the pain threshold, making the area more susceptible to painful stimuli, a phenomenon known as hyperalgesia.
The interplay between inflammatory mediators is crucial; serotonin, for instance, is known to have a synergistic effect with bradykinin, meaning their combined presence produces a greater pain response than either substance would alone. dol.inf.brnih.gov Anaphylactic hyperalgesia can be mimicked by the co-administration of histamine, serotonin (5-HT), and bradykinin at doses that are ineffective when used individually. dol.inf.br
Methysergide's role in counteracting this process is primarily indirect and linked to its powerful antiserotonergic properties. dol.inf.br By blocking 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, methysergide disrupts the synergistic amplification of the pain signal. researchgate.net In experimental models of allergen-evoked thermal hyperalgesia, the pain response is dependent on a synergistic interaction between bradykinin, 5-HT, and histamine; this response was effectively abolished by treatment with methysergide. dol.inf.br While methysergide does not directly block bradykinin receptors, its ability to inhibit the effects of co-released serotonin makes it an effective agent in reducing certain types of inflammatory pain. nih.govdol.inf.br
Table 1: Interaction of Inflammatory Mediators in Pain Potentiation This table illustrates the synergistic relationship between key inflammatory mediators and the inhibitory role of methysergide.
| Mediator | Primary Role in Pain | Synergistic Partner(s) | Effect of Methysergide |
|---|---|---|---|
| Bradykinin | Sensitizes nociceptors, induces vasodilation and pain. researchgate.net | Serotonin (5-HT), Histamine. dol.inf.br | Indirectly reduces pain potentiation by blocking the synergistic action of serotonin. dol.inf.br |
| Serotonin (5-HT) | Enhances pain sensation, promotes inflammation. nih.gov | Bradykinin. nih.gov | Directly antagonizes 5-HT receptors, inhibiting its contribution to pain. dol.inf.br |
| Histamine | Induces itching, vasodilation, and contributes to inflammatory pain. dol.inf.br | Serotonin (5-HT), Bradykinin. dol.inf.br | Inhibits histamine release from mast cells (see below). nih.gov |
Histamine Release Inhibition
Histamine is a key biogenic amine stored in the granules of mast cells and basophils, which is rapidly released upon stimulation, such as during an allergic reaction or in response to certain toxins. researchgate.netd-nb.info This release, known as degranulation, triggers classic inflammatory responses.
Methysergide has been shown to inhibit the activation of mast cells, thereby reducing the release of histamine. nih.gov In a study investigating endotoxemia in rats, pretreatment with methysergide significantly reduced the activation of mesenteric mast cells. nih.gov The mechanism appears to be mediated through the blockade of serotonin receptors on the mast cell surface. The study demonstrated that both methysergide (a broad 5-HT1/2/7 receptor antagonist) and ketanserin (a selective 5-HT2A receptor antagonist) were effective in reducing mast cell activation. nih.gov This suggests that serotonin, acting via 5-HT2A receptors, plays a role in promoting mast cell degranulation and that methysergide's antagonism at this site is responsible for its inhibitory effect. nih.gov
Table 2: Effect of Serotonin Receptor Antagonists on Endotoxin-Induced Mast Cell Activation Data from an in-vivo study in rats, showing the percentage of activated mast cells at 120 minutes post-endotoxin infusion. nih.gov
| Treatment Group | Drug | Primary Receptor Target | Mast Cell Activation (Relative to Baseline) |
|---|---|---|---|
| Control | Saline | N/A | Significantly lower than Endotoxin group |
| Endotoxin (ETX) | Endotoxin only | N/A | Significantly higher than all other groups |
| ETX + Methysergide | Methysergide | 5-HT1/2/7 Antagonist | Significantly lower than Endotoxin group |
| ETX + Ketanserin | Ketanserin | 5-HT2A Antagonist | Significantly lower than Endotoxin group |
Metabolic Transformation and Active Metabolites in Pharmacological Context
Methysergide (B1194908) as a Prodrug Concept
Methysergide is considered a prodrug, meaning it is largely inactive until it is metabolized into its active form within the body. wikipedia.orgihs-headache.org Pharmacokinetic studies in humans have demonstrated that after oral administration, methysergide has a low systemic availability of about 13%. nih.govkarger.com This is primarily due to a high degree of first-pass metabolism in the liver, where it is converted to its main active metabolite, methylergometrine. ihs-headache.orgnih.gov
Upon oral intake, the plasma concentrations of methylergometrine are substantially higher than those of the parent drug. nih.gov The area under the plasma concentration curve (AUC) for methylergometrine is more than ten times greater than that for methysergide. nih.gov This significant conversion suggests that the therapeutic effects of methysergide are largely attributable to methylergometrine. ihs-headache.orgnih.gov The elimination half-life of methylergometrine is also significantly longer than that of methysergide, further contributing to its sustained pharmacological action. nih.govscielo.br
Table 1: Pharmacokinetic Parameters of Methysergide and Methylergometrine
| Parameter | Methysergide | Methylergometrine | Reference |
|---|---|---|---|
| Oral Bioavailability | ~13% | 60% (as methylergonovine) | nih.govdrugbank.com |
| Elimination Half-Life (Oral) | 62.0 +/- 8.3 min | 223 +/- 43 min | nih.gov |
| Elimination Half-Life (IV) | 44.8 +/- 8.1 min | 174 +/- 35 min | nih.gov |
| AUC Ratio (Oral Methylergometrine/Methysergide) | >10 | nih.gov |
Formation and Pharmacological Profile of Methylergometrine (Methylergonovine)
Methylergometrine, also known as methylergonovine, is formed through the demethylation of methysergide at the 1-position of the indole (B1671886) nucleus. nih.gov This active metabolite has a distinct and potent pharmacological profile, interacting with a range of serotonin (B10506) (5-HT) receptors. wikipedia.orgwikipedia.org
Methylergometrine is a potent agonist and antagonist at various serotonin receptors, which contributes to its therapeutic effects. drugbank.comwikipedia.org It demonstrates significant activity at several 5-HT receptor subtypes, including 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B. wikipedia.orgahajournals.org
5-HT1B and 5-HT1D Receptors: Methylergometrine is a potent agonist at both 5-HT1B and 5-HT1D receptors, appearing to be about 10 times more potent than methysergide at these sites. wikipedia.org The activation of these receptors is thought to be a key mechanism in its antimigraine effects. wikipedia.org
5-HT2A Receptors: Methylergometrine acts as a potent, full agonist at 5-HT2A receptors. ahajournals.org This activity is in contrast to methysergide, which is an antagonist at this receptor. wikipedia.org The agonistic action of methylergometrine at 5-HT2A receptors is believed to be responsible for the psychedelic effects observed at high doses of methysergide. wikipedia.org
5-HT2B Receptors: Methylergometrine is a high-affinity partial agonist at 5-HT2B receptors. ahajournals.orgahajournals.org In contrast, methysergide is a very-low-efficacy partial agonist at this receptor. ahajournals.org The activation of 5-HT2B receptors by methylergometrine has been associated with the risk of cardiac valvulopathy. wikipedia.orgahajournals.org
Table 2: Receptor Activity Profile of Methysergide and Methylergometrine
| Receptor | Methysergide Activity | Methylergometrine Activity | Reference |
|---|---|---|---|
| 5-HT1B | Agonist | Potent Agonist (~10x more than methysergide) | wikipedia.org |
| 5-HT1D | Agonist | Potent Agonist (~10x more than methysergide) | wikipedia.org |
| 5-HT2A | Antagonist | Potent, Full Agonist | wikipedia.orgahajournals.org |
| 5-HT2B | Very-Low-Efficacy Partial Agonist | High-Affinity Partial Agonist | ahajournals.orgahajournals.org |
Implications of Metabolism for In Vivo Pharmacological Effects
The antimigraine properties of methysergide are largely attributed to the potent agonism of methylergometrine at 5-HT1B and 5-HT1D receptors. wikipedia.org While methysergide itself is a 5-HT2A receptor antagonist, the conversion to methylergometrine, a potent 5-HT2A agonist, can lead to psychedelic effects at higher doses. wikipedia.org Furthermore, the agonistic activity of methylergometrine at 5-HT2B receptors is believed to mediate the risk of cardiac valvulopathy associated with long-term methysergide use. wikipedia.org
In essence, the in vivo pharmacological profile of methysergide is a composite of the actions of both the parent drug and its more abundant and potent metabolite, methylergometrine. ihs-headache.org The therapeutic efficacy and the potential for certain adverse effects are therefore intrinsically linked to this metabolic transformation. wikipedia.orgnih.gov
Preclinical Research Methodologies and Findings
In Vitro Pharmacological Investigations
In laboratory settings, methysergide (B1194908) has been shown to inhibit or block the effects of serotonin (B10506). drugbank.com Studies on platelet cultures have demonstrated that methysergide can inhibit the normal aggregation response of platelets to 5-hydroxytryptamine (5-HT), another name for serotonin. nih.govnih.gov However, it did not affect the reduction in 5-HT content caused by reserpine (B192253) or the uptake of 5-HT by the platelets. nih.govnih.gov This suggests a primary action on the 5-HT receptor sites on the platelet membrane. nih.govnih.gov The anti-5-HT potency of methysergide was found to be greater than that of 2-bromo lysergic acid (BOL). nih.govnih.gov
The use of platelets in these studies is often considered a model for synaptic preparations, providing insights into the potential neuronal actions of the compound. nih.govnih.gov
Research using isolated vascular tissues has been crucial in understanding methysergide's effects on blood vessels. In studies with canine saphenous vein preparations, methysergide's activity has been characterized.
Furthermore, investigations on isolated rabbit ophthalmic arteries have shown that methysergide can have vasoconstrictive effects. Histamine-induced contractions in the isolated portal vein of rabbits were not antagonized by methysergide. researchgate.net
Ligand binding assays are instrumental in determining the affinity of a compound for specific receptors. giffordbioscience.comnih.gov These assays, often using radiolabeled ligands, help to identify which receptors a drug binds to and how strongly it binds. nih.govbiorxiv.org Methysergide is known to bind to a range of serotonergic (5-HT) receptors with varying affinities. europa.eu Specifically, it is recognized as an antagonist of the 5-HT2B receptor. europa.eu
Functional assays complement binding assays by providing information on the cellular response following ligand binding, such as potency (EC50 or IC50) and efficacy (Emax). giffordbioscience.com These assays can measure downstream signaling events like G protein activation, which is suggested to be involved in the two affinity states of substance P and substance K receptors. nih.gov The characterization of methysergide through such assays helps to build a comprehensive profile of its interaction with different receptor subtypes and its functional consequences.
In Vivo Animal Model Studies
In vivo studies in animal models have provided further evidence of methysergide's vascular effects. In anesthetized dogs, methysergide has been shown to induce selective vasoconstriction in the external carotid circulation without affecting blood pressure or heart rate. nih.gov This effect is believed to be mediated by its agonist action at smooth muscle 5-HT1-like receptors. nih.gov The vasoconstriction of the external carotid vascular bed by methysergide is predominantly via GR127935-sensitive 5-HT1B/1D receptors. nih.gov When these receptors are blocked, a vasodilator component is revealed. nih.gov
In studies on pigs, acute intravenous administration of methysergide caused a moderate reduction in carotid blood flow, specifically in the arterio-venous anastomotic (AVA) fraction, by constricting the AVAs. nih.gov Interestingly, after methysergide treatment, the typical reduction in total carotid blood flow caused by 5-HT was reversed to an increase. nih.gov
The table below summarizes the key findings from in vivo vascular modulation studies:
Interactive Data Table: In Vivo Vascular Effects of Methysergide| Animal Model | Vascular Bed | Effect of Methysergide | Receptor Involvement | Citation |
|---|---|---|---|---|
| Dog | External Carotid | Vasoconstriction | 5-HT1B/1D | nih.gov |
| Pig | Carotid Artery (AVA) | Vasoconstriction | Atypical 5-HT (5-HT1-like) | nih.gov |
Methysergide has demonstrated antinociceptive (pain-reducing) effects in various animal pain models. nih.gov In the mouse formalin test, both intraperitoneal and intrathecal administration of methysergide attenuated the licking duration in the second phase of the test, suggesting an effect on inflammatory pain. nih.gov This effect appears to involve the descending serotonergic system, as it was reversed by pretreatment with 5,7-dihydroxytryptamine, a neurotoxin that depletes serotonin. nih.gov
Furthermore, methysergide significantly shortened the duration of nociceptive behaviors induced by intrathecal injections of substance P and the excitatory amino acids glutamate, N-methyl-D-aspartic acid (NMDA), alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), and kainic acid. nih.gov This indicates that methysergide's antinociceptive action may involve the modulation of pathways mediated by these neurotransmitters, which are key components in spinal pain transmission. nih.gov
The table below outlines the findings from antinociceptive studies:
Interactive Data Table: Antinociceptive Effects of Methysergide in Mice| Pain Model | Methysergide Effect | Implicated Neurotransmitter/Receptor System | Citation |
|---|---|---|---|
| Formalin Test (Phase 2) | Attenuated licking duration | Descending Serotonergic System | nih.gov |
| Substance P-induced pain | Shortened nociceptive behavior | Substance P | nih.gov |
| Glutamate-induced pain | Shortened nociceptive behavior | Glutamate | nih.gov |
| NMDA-induced pain | Shortened nociceptive behavior | NMDA Receptor | nih.gov |
| AMPA-induced pain | Shortened nociceptive behavior | AMPA Receptor | nih.gov |
| Kainic acid-induced pain | Shortened nociceptive behavior | Kainate Receptor | nih.gov |
Anti-inflammatory Effects in Specific Models (e.g., zymosan-induced paw edema in rats)
Methysergide has been investigated for its anti-inflammatory properties in various preclinical models, including zymosan-induced paw edema in rats. Zymosan, a substance derived from yeast cell walls, is known to induce inflammatory responses characterized by edema and the infiltration of inflammatory cells. semanticscholar.orgnih.gov
In a study utilizing a zymosan-induced air-pouch inflammation model in rats, the combination of pyrilamine (B1676287) and methysergide was observed to be less effective in suppressing the vascular permeability response to zymosan. semanticscholar.org This suggests that while serotonin (which methysergide antagonizes) may play a role, other mediators are also significantly involved in the inflammatory cascade initiated by zymosan. semanticscholar.org The initial phase of zymosan-induced inflammation is thought to involve mechanisms independent of mast cell degranulation, which are not fully blocked by the combination of an antihistamine and a serotonin antagonist like methysergide. semanticscholar.org
Another model involves the induction of paw swelling by the subplantar injection of phospholipase A2 from snake venom. In this model, pretreatment with methysergide, along with the antihistamine diphenhydramine, significantly reduced the swelling effect. nih.gov This suggests that serotonin and histamine (B1213489) released from mast cells are major contributors to the inflammatory response in this specific model. nih.gov
The zymosan-induced paw edema model in rats typically shows a rapid onset, with maximal edema occurring around 30 minutes post-injection. nih.gov Studies have indicated that serotonin is implicated, to some extent, in the early stages of this edema in rats. nih.gov
Table 1: Effect of Methysergide on Edema in Different Rat Models
| Model | Inducing Agent | Effect of Methysergide | Key Finding |
|---|---|---|---|
| Air-Pouch Inflammation | Zymosan | Less effective in combination with pyrilamine | Suggests involvement of mediators other than serotonin and histamine in the initial vascular permeability response. semanticscholar.org |
| Hind-Paw Swelling | Phospholipase A2 | Significantly reduced swelling (with diphenhydramine) | Indicates a primary role for serotonin and histamine released from mast cells in this model. nih.gov |
| Paw Edema | Zymosan | Implicated in reducing the early phase of edema | Serotonin plays a role in the initial stages of zymosan-induced paw edema in rats. nih.gov |
Neurophysiological Studies (e.g., phrenic long-term depression, ventromedial medulla effects)
The neurophysiological effects of methysergide have been explored in studies of respiratory plasticity, specifically focusing on phrenic long-term depression (pLTD) and facilitation (LTF).
In a study on urethane-anesthetized, vagotomized, paralyzed, and mechanically ventilated Sprague-Dawley rats, acute intermittent hypercapnia (AIHc) was used to induce pLTD. nih.gov When methysergide, a broad-spectrum 5-HT antagonist, was microinjected into the caudal raphe region, AIHc did not result in significant changes in peak phrenic nerve activity (pPNA) at 15, 30, and 60 minutes post-hypercapnic episodes, effectively preventing the development of pLTD. nih.gov This finding suggests that serotonergic pathways are involved in the manifestation of hypercapnia-induced pLTD. nih.gov
Conversely, in a study investigating phrenic long-term facilitation (LTF) induced by acute intermittent hypoxia (AIH), microinjection of methysergide into the caudal raphe nuclei attenuated the expected increase in phrenic nerve amplitude. nih.gov In control animals, phrenic nerve amplitude was significantly elevated one hour after episodic hypoxia. nih.gov However, in animals that received methysergide prior to AIH, the amplitude increase was substantially attenuated, indicating that 5-HT receptor activation at a supraspinal level is involved in AIH-induced phrenic LTF. nih.gov
The rostral ventromedial medulla (RVM) is a critical site for opioid action and is part of a descending analgesic pathway to the spinal cord. nih.gov While direct studies on the effects of methysergide on the ventromedial medulla are limited in the provided context, the RVM is known to contain both serotonergic and GABAergic neurons that project to the spinal cord and are modulated by opioids. nih.gov Given methysergide's action as a serotonin antagonist, it is plausible that it could influence the function of these serotonergic RVM neurons.
Table 2: Neurophysiological Effects of Methysergide in Rat Models
| Phenomenon | Model | Effect of Methysergide | Implication |
|---|---|---|---|
| Phrenic Long-Term Depression (pLTD) | Acute Intermittent Hypercapnia (AIHc) | Prevented the development of pLTD | Serotonergic pathways are involved in hypercapnia-induced pLTD. nih.gov |
| Phrenic Long-Term Facilitation (LTF) | Acute Intermittent Hypoxia (AIH) | Attenuated the increase in phrenic nerve amplitude | 5-HT receptor activation in the caudal raphe nuclei is involved in phrenic LTF. nih.gov |
Investigations on Peptide Release and Neurogenic Inflammation in Animal Models
Neurogenic inflammation involves the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) from sensory nerve terminals, leading to inflammatory responses such as vasodilation and plasma extravasation. wikipedia.orgwikipedia.org Methysergide has been studied for its ability to modulate these processes.
In a rabbit model of ocular neurogenic inflammation, CGRP was shown to cause vasodilation, breakdown of the blood-aqueous barrier, and an increase in intraocular pressure. nih.gov Intravenous administration of methysergide was found to inhibit these CGRP-induced effects. nih.gov This suggests that a methysergide-sensitive mechanism may play a role in limiting neurogenic inflammation in the eye involving the release of CGRP. nih.gov
Studies on neurogenic inflammation have established a link between the release of substance P and CGRP and subsequent inflammatory events. wikipedia.orgelifesciences.org For instance, the release of these peptides from peripheral terminals of sensory nerves is implicated in local inflammatory responses. wikipedia.org While methysergide's primary action is on serotonin receptors, the interplay between serotonin and these neuropeptides in neurogenic inflammation is an area of ongoing research.
Table 3: Methysergide's Role in Peptide-Mediated Processes
| Model/System | Peptide Involved | Effect of Methysergide | Conclusion |
|---|---|---|---|
| Rabbit Eye (Neurogenic Inflammation) | Calcitonin Gene-Related Peptide (CGRP) | Inhibited CGRP-induced vasodilation and increased intraocular pressure. nih.gov | Methysergide-sensitive mechanisms may limit ocular neurogenic inflammation involving CGRP. nih.gov |
| Trigeminal Sensory System (Migraine Models) | CGRP, Substance P | Modulates the overall inflammatory response through serotonin receptor antagonism. | Interacts with the complex signaling cascade of neurogenic inflammation. |
Methysergide Dimaleate As a Pharmacological Research Tool
Utility in Serotonin (B10506) Receptor Characterization and Antagonism
Methysergide (B1194908) has been instrumental in the characterization of serotonin (5-hydroxytryptamine or 5-HT) receptors due to its mixed pharmacological profile. It generally functions as an antagonist at 5-HT2 receptors and displays agonist or partial agonist activity at 5-HT1 receptors. wikipedia.orgcaymanchem.commerckmillipore.com This dual nature allows researchers to dissect the distinct roles of these major serotonin receptor families.
The compound exhibits a high affinity for several 5-HT receptor subtypes, making it a potent tool for competitive binding assays and functional studies. For instance, it binds with high affinity to human 5-HT2A and 5-HT2C receptors. caymanchem.com Its antagonist activity at 5-HT2B receptors is particularly notable, often described as insurmountable. caymanchem.com This strong and selective antagonism has been crucial for isolating and studying the physiological functions mediated by the 5-HT2B receptor. In contrast, it acts as an agonist at various 5-HT1 receptors. wikipedia.orgcaymanchem.com This complex receptor-binding profile has enabled scientists to differentiate the effects of activating 5-HT1 receptors from blocking 5-HT2 receptors within the same experimental model.
Detailed research findings have quantified methysergide's affinity for various recombinant human serotonin receptors, providing a clearer picture of its utility in receptor characterization.
Table 1: Binding Affinity of Methysergide for Human Serotonin (5-HT) Receptors This table is interactive. You can sort and filter the data.
| Receptor Subtype | Affinity Constant | Reported Value (nM) | Reference |
|---|---|---|---|
| 5-HT1A | KD | 23.44 | caymanchem.com |
| 5-HT1E | Ki | 229.09 | caymanchem.com |
| 5-HT1F | Ki | 33.88 | caymanchem.com |
| 5-HT2A | Ki | 2.69 | caymanchem.com |
Contributions to Understanding Neurotransmitter System Function
Methysergide's utility extends beyond simple receptor binding to the broader understanding of neurotransmitter systems. By acting as a serotonin antagonist, it helps elucidate the role of serotonin as a central neurohumoral agent. drugbank.com Its application in research has provided insights into how serotonin modulates various neural circuits and behaviors. drugbank.com
For example, studies in Drosophila have used methysergide to block serotonin receptors, which helped demonstrate that serotonin plays a role in suppressing responses in certain olfactory neurons. elifesciences.org Research has also shown that methysergide's effects can be complex, as it is metabolized in the body to methylergometrine (also known as methylergonovine), an active metabolite that is a non-selective agonist of most serotonin receptors and also interacts with the dopaminergic system. wikipedia.orgnih.gov This has allowed researchers to explore the interplay between serotonergic and other neurotransmitter systems. The compound's ability to antagonize serotonin's effects on the central nervous system has been fundamental to establishing the diverse functions of this neurotransmitter. drugbank.com
Role in the Development of Subsequent Serotonergic Therapeutics
The study of methysergide's pharmacological actions paved the way for the development of more targeted serotonergic drugs. nih.gov Its initial success in migraine prophylaxis was based on the theory of serotonin's involvement in vascular headaches. nih.gov
A crucial turning point came from research in the 1970s and 1980s that characterized methysergide's specific pharmacological effects. In 1974, research demonstrated that methysergide possessed a selective vasoconstrictor effect within the carotid arterial bed. nih.gov Subsequent studies in 1984 identified an atypical receptor responsible for this action. nih.gov These findings were a direct incentive for the research and development of sumatriptan, the first of the triptan class of drugs, which are more selective 5-HT1B/1D receptor agonists and have become a cornerstone of acute migraine treatment. nih.gov Therefore, the investigation of methysergide's mechanism directly contributed to a new class of therapeutics by highlighting a specific pathway—selective carotid vasoconstriction—as a viable target for migraine therapy. nih.gov
Applications in Studying Specific Physiological Processes
Methysergide has been widely applied as a research tool to investigate specific physiological processes, particularly those involving smooth muscle contractility and pain signaling.
Smooth Muscle Contractility: Methysergide is a potent antagonist of serotonin's effects on smooth muscle, particularly in blood vessels and the gastrointestinal tract. drugbank.comdrugcentral.orgnih.govdrugbank.com Researchers have used it to block serotonin-induced vasoconstriction, helping to define the role of 5-HT receptors in regulating vascular tone. caymanchem.comdrugbank.com For instance, it has been shown to inhibit vasoconstriction induced by serotonin in isolated human basilar arteries. caymanchem.com Its actions helped confirm that serotonin could act as an intrinsic "motor hormone" in the gastrointestinal tract. drugbank.com
Pain Pathways: The compound has also been valuable in the study of pain modulation. Descending serotonergic pathways from the brainstem to the spinal cord are known to modulate nociceptive signals. nih.gov Methysergide has been used to investigate the role of different 5-HT receptors within these descending pain-modulating systems. nih.gov Research has demonstrated its antinociceptive (pain-reducing) activity in various animal models of pain. caymanchem.com Specifically, it has shown efficacy in mouse models of pain induced by the intrathecal injection of substances like substance P, glutamate, NMDA, and AMPA. caymanchem.com These applications have helped to clarify the complex role of serotonin in both facilitating and inhibiting pain signals within the central nervous system.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxytryptamine (Serotonin) |
| AMPA |
| Glutamate |
| Lysergic acid diethylamide (LSD) |
| Methylergometrine (Methylergonovine) |
| Methysergide |
| Methysergide dimaleate |
| NMDA |
| Substance P |
Future Directions and Unexplored Avenues in Methysergide Dimaleate Research
Deeper Elucidation of Complex Receptor Interactions and Allosteric Modulation
Methysergide (B1194908) exhibits a complex and multifaceted interaction with a wide array of serotonin (B10506) (5-HT) and adrenergic receptors. It is known to act as a mixed agonist and antagonist at various receptor subtypes, contributing to its therapeutic effects and side-effect profile. wikipedia.orgnih.gov Future research is poised to delve deeper into the nuances of these interactions, moving beyond simple affinity and efficacy studies to explore the realm of allosteric modulation and biased agonism.
Recent studies have begun to uncover the potential for methysergide to act as an allosteric modulator of serotonin receptors. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, subtly altering the receptor's conformation and its response to the endogenous ligand. A deeper understanding of methysergide's allosteric properties could reveal novel mechanisms for fine-tuning serotonergic neurotransmission.
Furthermore, the concept of "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor, is a critical area for future investigation. Elucidating the specific signaling cascades activated or inhibited by methysergide at each receptor subtype could explain the divergence between its desired therapeutic effects and its adverse reactions. Advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution snapshots of methysergide bound to its various receptor targets, offering unprecedented insights into the molecular basis of its complex pharmacology. researchgate.netnih.gov
| Receptor Subtype | Reported Action of Methysergide |
|---|---|
| 5-HT1A | Agonist (Partial) |
| 5-HT1B | Agonist |
| 5-HT1D | Agonist |
| 5-HT2A | Antagonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Antagonist |
| 5-HT7 | Antagonist |
| α2A-adrenergic | Interaction |
| α2B-adrenergic | Interaction |
| α2C-adrenergic | Interaction |
Advanced Studies on Metabolite-Mediated Pharmacological Actions
It is now well-established that methysergide is extensively metabolized in the liver to its major active metabolite, methylergometrine (also known as methylergonovine). unboundmedicine.comnih.govnih.gov This metabolic conversion is a crucial aspect of methysergide's pharmacology, as methylergometrine exhibits a distinct and often more potent pharmacological profile than the parent compound. wikipedia.orgnih.gov In fact, plasma concentrations of methylergometrine can be more than ten times greater than those of methysergide following oral administration. nih.gov
Future research should focus on a more granular understanding of the pharmacological contributions of both methysergide and methylergometrine. While methysergide acts as an antagonist at 5-HT2B receptors, methylergometrine is a potent partial agonist at this same receptor, an interaction linked to the risk of cardiac valvulopathy. wikipedia.orgnih.gov A comprehensive, side-by-side comparison of the receptor binding affinities, functional activities, and downstream signaling effects of both compounds is warranted. This would help to dissect the specific roles each molecule plays in both the therapeutic efficacy and the adverse effects associated with methysergide administration.
Advanced pharmacokinetic and pharmacodynamic modeling could be employed to better predict the in vivo concentrations of both parent drug and metabolite, and to correlate these with physiological responses. Such studies are essential for understanding the full spectrum of methysergide's actions and for informing the design of future drugs that may leverage its therapeutic mechanisms while avoiding the liabilities of its active metabolite.
| Pharmacokinetic Parameter | Methysergide | Methylergometrine |
|---|---|---|
| Oral Bioavailability | ~13% (due to high first-pass metabolism) | N/A (as a metabolite) |
| Plasma Concentration Ratio (Metabolite:Parent Drug) | Approximately 10:1 | |
| Elimination Half-life | Shorter | Significantly longer than methysergide |
Investigation of Novel Molecular Targets and Signaling Cascades
Beyond its well-characterized interactions with serotonin and adrenergic receptors, there is a potential for methysergide and its metabolites to engage with novel molecular targets and influence previously unrecognized signaling cascades. The complex chemical structure of methysergide, an ergot alkaloid, lends itself to interactions with a variety of biological molecules.
Future research could employ unbiased, systems-level approaches, such as chemoproteomics and transcriptomics, to identify novel binding partners and downstream gene expression changes induced by methysergide. These techniques could uncover unexpected therapeutic targets and pathways, potentially repositioning methysergide or its derivatives for new clinical applications. For instance, investigating its effects on inflammatory pathways, ion channels, or intracellular signaling hubs could reveal mechanisms that contribute to its efficacy in migraine prophylaxis. A deeper understanding of these novel interactions could also provide a more complete picture of the cellular and molecular events that underlie its therapeutic and adverse effects.
Application in Contemporary In Vitro and In Vivo Models for Mechanistic Insights
The advent of sophisticated preclinical models offers new opportunities to dissect the mechanism of action of methysergide with greater precision. Human brain organoids, for example, are emerging as a promising in vitro platform for studying the effects of drugs on complex neural circuits in a human-relevant context. aau.dk Applying methysergide to these models could provide insights into its effects on neuronal firing, neurotransmitter release, and glial cell function, all of which are relevant to migraine pathophysiology.
In vivo, advanced imaging techniques can be used in animal models to visualize the effects of methysergide on cerebral blood flow and neuronal activity in real-time. Furthermore, the use of genetically engineered mouse models, where specific receptors or signaling molecules are knocked out or modified, can help to pinpoint the precise molecular targets that are essential for methysergide's therapeutic effects. These contemporary models will be invaluable in moving beyond correlational studies to establish causal links between methysergide's molecular actions and its physiological outcomes.
Comparative Pharmacological Analysis with Newer Serotonergic Agents
The landscape of migraine treatment has evolved significantly since the peak clinical use of methysergide. The development of triptans, which are selective 5-HT1B/1D receptor agonists, and more recently, the CGRP (calcitonin gene-related peptide) receptor antagonists and antibodies, has provided more targeted and better-tolerated therapeutic options.
A comprehensive comparative pharmacological analysis of methysergide with these newer agents is a crucial avenue for future research. Such studies should not only compare receptor binding profiles but also delve into the functional consequences of receptor activation or blockade in relevant cellular and animal models. For instance, directly comparing the effects of methysergide, sumatriptan, and a CGRP antagonist on trigeminal nerve signaling or dural vasodilation could illuminate the relative contributions of different pathways to migraine pathophysiology. This comparative approach will not only enhance our understanding of methysergide's unique pharmacological profile but also provide valuable insights into the broader mechanisms of migraine and the development of next-generation therapeutics. While methysergide was found to be more effective than some other serotonin antagonists in older comparative trials, its place among modern therapies warrants further investigation. bmj.comnih.govnih.gov
Q & A
Q. What experimental protocols are recommended for using methysergide dimaleate as a 5-HT receptor antagonist in vascular studies?
- Methodological Answer : this compound is commonly administered in in vitro vascular preparations (e.g., aortic strips) at concentrations ranging from 1–10 µM to antagonize 5-HT2 receptors. Pre-incubation for 15–30 minutes prior to agonist exposure (e.g., serotonin or 5-hydroxykynurenamine) is critical to ensure receptor blockade. Include controls with selective 5-HT2B/2C antagonists (e.g., SB 206553) to confirm specificity . Dose-response curves should be generated using cumulative dosing, and statistical comparisons (e.g., paired t-tests) should assess pre- vs. post-treatment effects .
Q. How can researchers determine the optimal concentration of this compound for in vitro studies?
- Methodological Answer : Conduct pilot dose-titration experiments (e.g., 0.1–50 µM) in target tissues (e.g., cerebral arteries or platelet cultures). Use IC50 values (e.g., 18 µM in neuronal cultures) as a reference . Validate efficacy via functional assays, such as inhibition of serotonin-induced vasoconstriction or calcium signaling. Adjust concentrations based on tissue-specific receptor density and solubility limitations (this compound is soluble in aqueous buffers at 10 mM) .
Q. What are the primary biochemical targets of this compound, and how do these influence experimental design?
- Methodological Answer : this compound acts as a high-affinity antagonist at 5-HT2B (pKi = 8.0–9.4) and 5-HT2C (pKi = 8.6–9.1) receptors, with partial agonist activity at 5-HT1A receptors . Design experiments to isolate receptor subtypes:
- Use selective agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) to distinguish partial agonist effects.
- Include negative controls (e.g., 5-HT receptor knockout models) to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in data involving this compound’s dual role as an antagonist and partial agonist?
- Methodological Answer : Contradictions often arise from tissue-specific receptor expression or concentration-dependent effects. To address this:
Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy across heterogeneous study designs?
- Methodological Answer : Use random-effects models to account for variability in study designs (e.g., in vitro vs. in vivo). Stratify data by receptor subtype, dosage, and tissue type. Assess heterogeneity via I² statistics and sensitivity analyses. For dose-response meta-analyses, employ restricted cubic splines to model non-linear relationships .
Q. How should researchers design experiments to investigate this compound’s long-term effects on receptor desensitization?
- Methodological Answer :
- Chronic Exposure Protocol : Administer this compound (e.g., 5 mg/kg intravenously) over 7–14 days in animal models. Monitor receptor density via radioligand binding (e.g., [³H]-ketanserin for 5-HT2 receptors).
- Functional Assays : Compare acute vs. chronic treatment effects on vascular contractility or neuronal firing rates. Use Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK) .
Q. What strategies mitigate confounding variables in studies combining this compound with other serotonergic agents?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations of methysergide and co-administered drugs (e.g., SSRIs) to account for metabolic interactions.
- Time-Staggered Dosing : Administer methysergide 30 minutes before other agents to pre-block receptors.
- Computational Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict interaction risks .
Data Management and Reproducibility
Q. What metadata standards are critical for documenting this compound use in experimental datasets?
- Methodological Answer : Include:
- Chemical Metadata : Batch number, purity (≥99% HPLC), solubility parameters, and storage conditions (e.g., 2–8°C, protected from light) .
- Experimental Metadata : Concentration, incubation time, receptor subtype targeted, and co-administered agents.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using discipline-specific templates (e.g., ISA-Tab for pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
